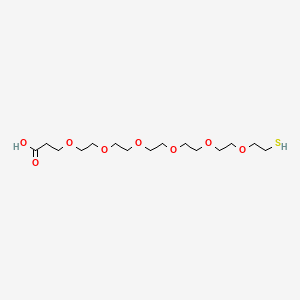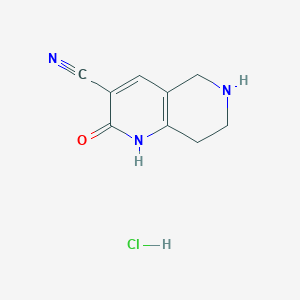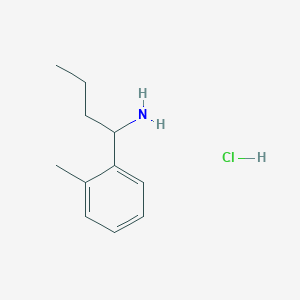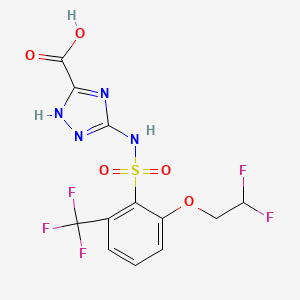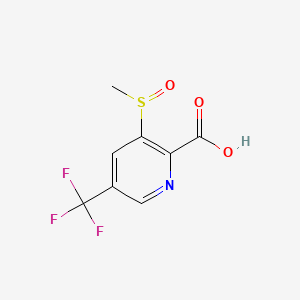![molecular formula C12H16BN3O2 B1432350 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1314137-24-0](/img/structure/B1432350.png)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
描述
The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine” is a complex organic molecule that contains a triazolopyridine core with a tetramethyl-1,3,2-dioxaborolane group attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazolopyridine core and a tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure of the compound .科学研究应用
6-TMDTP has been studied extensively for its potential applications in a variety of scientific and medical fields. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer activities, and it has been used in the development of novel drugs and therapeutic agents. Additionally, it has been used in the development of new materials for energy storage, in the synthesis of new polymers, and in the preparation of catalysts for organic synthesis.
作用机制
The exact mechanism of action of 6-TMDTP is not yet fully understood, but it is believed to involve several different processes. It has been shown to interact with a variety of proteins, enzymes, and receptors, and it is thought to modulate their activity. Additionally, it has been found to interact with DNA and RNA, and it is thought to be involved in the regulation of gene expression. Finally, it is believed to be involved in the modulation of cell signaling pathways, which may explain its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
6-TMDTP has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various proteins, enzymes, and receptors, and it has been found to interact with DNA and RNA. Additionally, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer activities, and it has been found to modulate cell signaling pathways. Finally, it has been found to have neuroprotective and immunomodulatory effects.
实验室实验的优点和局限性
The synthesis of 6-TMDTP has several advantages and limitations for lab experiments. One advantage is that the synthesis method is relatively simple and cost-effective. Additionally, the compound has a wide range of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, the exact mechanism of action of 6-TMDTP is still not fully understood, and it is not yet clear how it interacts with proteins, enzymes, and receptors. Additionally, its effects on DNA and RNA are still not well understood, and its potential applications in drug development and therapeutic agents have yet to be fully explored.
未来方向
The potential future directions for 6-TMDTP are numerous. Further research is needed to better understand its mechanism of action and its interactions with proteins, enzymes, and receptors. Additionally, further research is needed to explore its potential applications in drug development and therapeutic agents. Finally, further research is needed to explore its potential applications in the development of new materials for energy storage, in the synthesis of new polymers, and in the preparation of catalysts for organic synthesis.
属性
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-10-15-14-8-16(10)7-9/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGGHSWKRUSCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=NN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B1432267.png)
![1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester](/img/structure/B1432268.png)

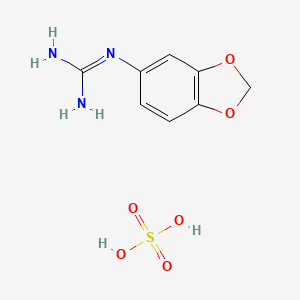
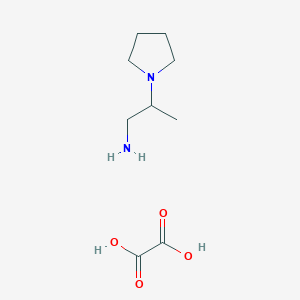
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1432274.png)
